molecular formula C19H20N4O3S B5320192 2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide

2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide

Cat. No.: B5320192
M. Wt: 384.5 g/mol
InChI Key: GXGGBYVVRJJBIW-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide is a complex organic compound with the molecular formula C18H20N4O3S It is known for its unique structure, which includes a morpholine ring, a phthalazine moiety, and a benzenesulfonamide group

Properties

IUPAC Name

2-methyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-6-7-14(12-17(13)27(20,24)25)18-15-4-2-3-5-16(15)19(22-21-18)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGBYVVRJJBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the reaction of 2-methylphthalic anhydride with hydrazine to form 2-methylphthalazine. This intermediate is then reacted with 4-morpholine to introduce the morpholine ring. Finally, the benzenesulfonamide group is introduced through a sulfonation reaction using benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[4-(morpholin-4-yl)phenyl]benzenesulfonamide
  • 2-Methyl-5-[4-(piperidin-4-yl)phthalazin-1-yl]benzenesulfonamide
  • 2-Methyl-5-[4-(morpholin-4-yl)pyridin-1-yl]benzenesulfonamide

Uniqueness

2-Methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide stands out due to its combination of a morpholine ring, a phthalazine moiety, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various research applications .

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